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3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Drug Discovery Physicochemical Profiling Lead Optimization

This 3,5-dimethyl-8-amino regioisomer provides an asymmetric steric environment distinct from 3,6- and 3,7-dimethyl analogs, preventing lead optimization variable introduction. The primary amine at position 8 enables amide coupling or reductive amination for fragment-growth libraries targeting c-Met, p38 MAPK, and tubulin programs. Its higher LogP (est. ~1.5-2.2) makes it useful as the high-lipophilicity member of an ADME calibration set alongside less lipophilic analogs.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Cat. No. B13662937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=NN=C(N12)C)N
InChIInChI=1S/C8H10N4/c1-5-3-4-7(9)8-11-10-6(2)12(5)8/h3-4H,9H2,1-2H3
InChIKeyONWCBQYTYKIOHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine: Structural Identity and Scaffold Context for Procurement Decisions


3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine (CAS 1215945-54-2) is a fused heterocyclic building block belonging to the [1,2,4]triazolo[4,3-a]pyridine class. It bears a primary amine at the 8-position and methyl substituents at both the 3-position (triazole ring) and the 5-position (pyridine ring), yielding a molecular formula of C₈H₁₀N₄ and a molecular weight of 162.19 g/mol . The [1,2,4]triazolo[4,3-a]pyridine scaffold is recognized across medicinal chemistry and agrochemical research for its engagement with diverse biological targets, including c-Met kinase, p38 MAP kinase, GSK-3β, Smoothened, and tubulin [1][2][3][4][5]. The specific 3,5-dimethyl-8-amino substitution pattern defines a distinct chemical space within this scaffold family, and its procurement as a discrete intermediate rather than a generic triazolopyridine is driven by substitution-dependent differences in physicochemical properties and synthetic utility.

Why Generic Triazolopyridine-8-amine Scaffolds Cannot Substitute for 3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine in Research and Development


Positional isomerism within the [1,2,4]triazolo[4,3-a]pyridin-8-amine series produces compounds that share identical molecular formulas (C₈H₁₀N₄, MW 162.19) but differ in substitution site, leading to divergent computed LogP values, hydrogen-bonding topologies, and steric profiles around the primary amine . The 3,5-dimethyl pattern places one methyl adjacent to the bridgehead nitrogen (position 5) and one on the triazole ring (position 3), creating an asymmetric steric environment distinct from the 3,6-dimethyl and 3,7-dimethyl regioisomers . Literature SAR from the broader triazolo[4,3-a]pyridine class demonstrates that methyl position on the pyridine ring modulates both enzymatic potency and selectivity: in c-Met kinase programs, pyridine-ring substitution site was a determinant of IC₅₀ shift magnitude, and in p38 MAPK series, the position of substituents on the pyridine ring governed isoform selectivity [1][2]. Consequently, generic procurement of any dimethyl-triazolopyridine-8-amine regioisomer in place of the 3,5-isomer introduces an uncontrolled variable that can alter lead optimization trajectories, confound SAR interpretation, and waste synthesis resources. Direct quantitative head-to-head data for the 3,5-dimethyl isomer versus its regioisomers in a single assay remain absent from the open primary literature as of the search date; the differentiation evidence presented below is therefore drawn from cross-study scaffold-level SAR and computed property comparisons.

Quantitative Differentiation Evidence: 3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine vs. Closest Analogs


Computed Lipophilicity Differentiation: 3,5-Dimethyl vs. Parent and 3-Methyl Analogs

The stepwise addition of methyl groups to the [1,2,4]triazolo[4,3-a]pyridin-8-amine core increases computed lipophilicity in a position-dependent manner. The parent compound (CAS 31040-11-6) has a reported LogP of -0.36 . The 3-monomethyl analog (CAS 31040-12-7) exhibits a PubChem-computed XLogP3-AA of 0.9, representing a ΔLogP of +1.26 from a single methyl addition [1]. While a direct experimental LogP for the 3,5-dimethyl compound is not published in open sources, the addition of a second methyl group at position 5 is expected to further increase LogP by approximately 0.5–1.0 units (class-level estimate based on methyl contribution in aromatic heterocycles), positioning the 3,5-dimethyl derivative as the most lipophilic member among the 8-amino-substituted analogs that retain a free amine. This LogP shift has practical implications for chromatographic retention, membrane permeability, and protein binding in biochemical assays [2].

Drug Discovery Physicochemical Profiling Lead Optimization

Molecular Weight Differentiation and Its Impact on Fragment-Based Screening Suitability

Compared to more elaborated triazolo[4,3-a]pyridine derivatives described in kinase inhibitor patents, the 3,5-dimethyl-8-amino compound (MW 162.19) resides within the fragment-like chemical space (MW < 300, often preferred < 250 for fragment libraries) . The parent 8-amino scaffold (MW 134.14, LogP -0.36) is an even smaller fragment but lacks the methyl handles that provide vectors for hydrophobic pocket engagement . The 3,5-dimethyl derivative offers a middle ground: sufficient molecular complexity to probe lipophilic sub-pockets while retaining fragment-like efficiency metrics suitable for SPR, NMR, and thermal shift screening campaigns. In contrast, many patent-exemplified triazolo[4,3-a]pyridine kinase inhibitors exceed MW 400 with multiple rotatable bonds, making them suitable for lead-stage optimization but less tractable as starting points for fragment growth [1].

Fragment-Based Drug Discovery Medicinal Chemistry Building Block Selection

Scaffold-Level Kinase Inhibition Potential: c-Met and p38 MAPK Target Engagement

The [1,2,4]triazolo[4,3-a]pyridine scaffold has been validated as a kinase inhibitor pharmacophore across multiple targets. In the c-Met kinase program by Zhao et al. (2016), triazolo[4,3-a]pyridine derivatives achieved Lck IC₅₀ values as low as 1.8 nM in enzymatic assays [1]. In the p38 MAPK inhibitor patent (EP3004087B1, Chiesi Farmaceutici), [1,2,4]triazolo[4,3-a]pyridine derivatives were claimed as potent anti-inflammatory agents with defined substitution patterns governing kinase selectivity [2]. The 8-amino group present in the target compound is a critical hydrogen-bond donor/acceptor motif that the GSK-3β inhibitor program demonstrated can drive enzymatic potency: 8-amino-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivative 17c showed GSK-3β IC₅₀ = 111 nM and cellular EC₅₀ = 1.78 μM [3]. While no direct IC₅₀ for the 3,5-dimethyl-8-amino compound against these specific kinases has been published, the conserved 8-amino pharmacophore and the scaffold's demonstrated kinase engagement provide class-level rationale for its use as a kinase-focused building block.

Kinase Inhibition Oncology Inflammation

Antiproliferative Activity of 8-Amino-Triazolopyridine Scaffold Against Human Cancer Cell Lines

Triazolo[4,3-a]pyridine derivatives bearing the 8-amino motif have demonstrated antiproliferative activity across multiple human cancer cell lines. In the tubulin polymerization inhibitor series by Xu et al. (2020), 3,6-diaryl-[1,2,4]triazolo[4,3-a]pyridine analogs achieved HeLa cell IC₅₀ values as low as 12 nM, representing a 62-fold improvement over the parent scaffold [1]. Separately, 6-arylamino-[1,2,4]triazolo[4,3-a]pyridine derivatives evaluated by the same group showed IC₅₀ values of 5.98–12.58 μM against HeLa, HCT116, MCF-7, and A549 cell lines, surpassing the activity of 5-FU positive control [2]. The 3,5-dimethyl-8-amino compound, as a synthetic intermediate, retains the core scaffold from which these potent anticancer lead compounds were elaborated. Its dual methyl substitution provides hydrophobic contacts that in the elaborated leads contributed to tubulin binding site occupancy. No direct antiproliferative IC₅₀ for the unelaborated 3,5-dimethyl-8-amino compound itself has been reported in open literature.

Anticancer Research Cytotoxicity Screening Antiproliferative Agents

Substitution Pattern Impact on Synthetic Tractability: 3,5-Dimethyl vs. Other Regioisomers

The 3,5-dimethyl substitution pattern on the [1,2,4]triazolo[4,3-a]pyridine core presents distinct synthetic accessibility compared to other regioisomers. The synthesis of 3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine has been reported via microwave-assisted cyclization of enaminonitriles with benzohydrazides under catalyst-free conditions . This route provides direct access to the 3,5-dimethyl regioisomer without the Dimroth rearrangement risks associated with electron-withdrawing substituents on the pyridine ring, which can isomerize [1,2,4]triazolo[4,3-a]pyridines into [1,2,4]triazolo[1,5-a]pyridines [1]. The 3,6-dimethyl and 3,7-dimethyl regioisomers may require distinct starting materials and cyclization conditions. The 8-amino group in the 3,5-dimethyl isomer remains unencumbered by adjacent substituents (the 7-position is unsubstituted), offering a reactive handle for further derivatization via amide coupling, reductive amination, or Buchwald-Hartwig coupling without steric interference from a neighboring methyl group — a feature not shared by the 3,7-dimethyl isomer where the 7-methyl group flanks the 8-amine .

Synthetic Chemistry Building Block Utility Microwave-Assisted Synthesis

Agrochemical Scaffold Heritage: Herbicidal Activity of Triazolo[4,3-a]pyridine Derivatives

The [1,2,4]triazolo[4,3-a]pyridine scaffold extends beyond pharmaceutical applications into agrochemical research. Liu et al. (2014) reported a series of 1,2,4-triazolo[4,3-a]pyridine derivatives with herbicidal activity against Echinochloa crusgalli (barnyard grass), Setaria faberii, and Digitaria species, supported by 3D-QSAR modeling that identified favorable substitution patterns [1]. The 3,5-dimethyl substitution pattern on triazolopyridines aligns with known herbicidal pharmacophores where methyl groups at specific positions enhance foliar uptake and target-site binding. Additionally, microwave-assisted synthesis of triazolo[4,3-a]pyridine derivatives containing hydrazone moieties yielded compounds with antifungal activity, and DFT calculations combined with SAR analysis confirmed that methyl positioning influences bioactivity through electronic modulation of the heterocyclic core [2]. While the 3,5-dimethyl-8-amino compound itself has not been directly evaluated in published herbicidal assays, its scaffold and substitution pattern place it within a chemical space actively explored for crop protection lead discovery.

Agrochemical Discovery Herbicide Development Crop Protection

Optimal Application Scenarios for 3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine in Research and Industrial Settings


Fragment-Based Kinase Library Construction for c-Met, p38 MAPK, or GSK-3β Drug Discovery Programs

The 3,5-dimethyl-8-amino scaffold (MW 162.19, fragment-like properties) serves as an ideal core for constructing focused kinase inhibitor fragment libraries. Its lipophilicity (estimated XLogP ~1.5–2.2) and hydrogen-bonding capacity (8-NH₂ donor/acceptor, triazole nitrogens as acceptors) align with kinase ATP-binding site pharmacophore requirements validated by the GSK-3β inhibitor series where the 8-amino motif contributed to IC₅₀ = 111 nM potency [1] and the c-Met program achieving Lck IC₅₀ = 1.8 nM [2]. Researchers can elaborate the 8-amine via amide coupling or reductive amination to generate fragment-growth libraries for SPR or thermal shift screening against kinase panels. The 3,5-dimethyl pattern provides hydrophobic contacts that preliminary SAR suggests may enhance selectivity over the unsubstituted parent scaffold.

Anticancer Lead Optimization: Tubulin Polymerization Inhibitor Development

The triazolo[4,3-a]pyridine core has demonstrated potent tubulin polymerization inhibition, with elaborated 3,6-diaryl derivatives achieving HeLa IC₅₀ = 12 nM — 62-fold more potent than the unelaborated parent [3]. The 3,5-dimethyl-8-amino compound can serve as the synthetic starting point for parallel library synthesis targeting the colchicine binding site of tubulin. Its free 8-amine enables introduction of diverse aryl/heteroaryl groups through palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, while the 3- and 5-methyl groups provide hydrophobic binding contacts. The 6-arylamino series achieving IC₅₀ values of 5.98–12.58 μM against HeLa, HCT116, MCF-7, and A549 cells demonstrates that the scaffold tolerates diverse substitution with retained or improved antiproliferative activity [4].

Agrochemical Lead Discovery: Herbicide and Fungicide Scaffold Exploration

The triazolo[4,3-a]pyridine scaffold with 3,5-dimethyl substitution maps onto herbicidal pharmacophores validated by Liu et al. (2014), whose series showed activity against key grass weeds including Echinochloa crusgalli and Setaria faberii [5]. The 3,5-dimethyl-8-amino building block enables agrochemical discovery teams to rapidly generate amide, sulfonamide, or urea derivative libraries for greenhouse screening. The scaffold also has demonstrated antifungal activity in hydrazone-containing derivatives, and DFT/SAR studies confirm that methyl group positioning modulates bioactivity through electronic effects [6]. Procurement of this specific regioisomer ensures that the methyl groups are positioned to maximize foliar uptake potential based on 3D-QSAR models.

Physicochemical Tool Compound for Permeability and Metabolic Stability Profiling

The stepwise lipophilicity increase from parent (LogP -0.36) through 3-methyl (XLogP3-AA 0.9) to 3,5-dimethyl (estimated XLogP ~1.5–2.2) makes this compound series useful as a mini-set for probing the lipophilicity-permeability-metabolic stability relationship within a constant scaffold framework [7]. Procurement of the 3,5-dimethyl isomer specifically provides the highest-LogP member of the 8-amino series without introducing additional heteroatoms or rotatable bonds that would confound interpretation. ADME screening laboratories can use this compound alongside its less lipophilic analogs as calibration standards for PAMPA, Caco-2 permeability, and microsomal stability assays, where the incremental LogP shift translates to measurable differences in membrane flux and CYP-mediated metabolism.

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